Benzyl octyl adipate
CAS No.: 3089-55-2
Cat. No.: VC20841600
Molecular Formula: C21H32O4
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3089-55-2 |
---|---|
Molecular Formula | C21H32O4 |
Molecular Weight | 348.5 g/mol |
IUPAC Name | 6-O-benzyl 1-O-octyl hexanedioate |
Standard InChI | InChI=1S/C21H32O4/c1-2-3-4-5-6-12-17-24-20(22)15-10-11-16-21(23)25-18-19-13-8-7-9-14-19/h7-9,13-14H,2-6,10-12,15-18H2,1H3 |
Standard InChI Key | DECACTMEFWAFRE-UHFFFAOYSA-N |
SMILES | CCCCCCCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CCCCCCCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Composition
Benzyl octyl adipate is an organic compound classified as an ester. Its molecular formula is , corresponding to a molecular weight of 348.483 g/mol . The structure consists of an adipic acid backbone esterified with benzyl alcohol and octanol groups. This configuration imparts unique physicochemical characteristics to the compound.
Physicochemical Properties
The compound exhibits distinct physical properties that are pivotal for its industrial applications:
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Melting Point: Approximately 82-83°C when dissolved in solvents such as acetone or hexane .
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Boiling Point: 434.2 ± 20.0°C at standard atmospheric pressure (760 mmHg) .
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Solubility: Benzyl octyl adipate demonstrates selective solubility in organic solvents, which facilitates its use as a plasticizer and solvent .
Chemical Stability
Benzyl octyl adipate is chemically stable under standard storage conditions but requires precautions against exposure to strong oxidizing agents and high temperatures due to its flammability . Proper storage involves shielding it from direct sunlight and maintaining a well-ventilated environment.
Synthesis Pathways
Esterification Process
The synthesis of Benzyl octyl adipate primarily involves the esterification reaction between adipic acid derivatives and alcohols such as benzyl alcohol and octanol. This process typically employs azeotropic distillation techniques to remove water formed during the reaction, thereby driving the equilibrium towards ester formation.
Catalysts and Reaction Conditions
Acid catalysts like sulfuric acid or p-toluenesulfonic acid are often utilized to accelerate the esterification process. The reaction is conducted under controlled temperatures ranging between 120°C to 150°C to ensure optimal yield while preventing decomposition of reactants.
Purification Techniques
Post-reaction purification involves distillation or recrystallization methods to isolate Benzyl octyl adipate from by-products or unreacted precursors. Advanced chromatographic techniques may also be employed for analytical-grade purity .
Industrial Applications
Role as a Plasticizer
Benzyl octyl adipate serves as a plasticizer in polymer science, particularly in the production of polyvinyl chloride (PVC) composites . Its incorporation into PVC enhances flexibility, low-temperature resistance, light stability, and elasticity of the final product.
Solvent Properties
The compound’s ability to dissolve various organic substances makes it valuable in coatings, adhesives, sealants, and inks . Its controlled volatility ensures minimal evaporation during application processes.
Fragrance Formulation
In perfumery, Benzyl octyl adipate acts as a fixative due to its high refractive index and ability to stabilize volatile aromatic compounds . This property ensures prolonged fragrance retention.
Flexible Foam Production
During foam manufacturing processes such as extrusion or injection molding, Benzyl octyl adipate contributes to improved resilience and flexibility of polymeric foams.
Environmental Implications
Ecotoxicity
Preliminary data suggest low ecotoxicological impact when released into aquatic environments at controlled concentrations . Nonetheless, stringent disposal measures are advised to prevent contamination.
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